![molecular formula C20H16FN3O3S2 B2750962 3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-43-9](/img/structure/B2750962.png)
3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a sulfonamide group (-SO2NH2), a thiazolo[5,4-b]pyridine ring, a methoxy group (-OCH3), and a fluoro group (-F). These functional groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be complex. The thiazolo[5,4-b]pyridine ring system is a heterocyclic ring (a ring made up of more than one kind of atom) that includes nitrogen and sulfur atoms. The presence of the methoxy, fluoro, and sulfonamide groups will also impact the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfonamide group might be involved in reactions with acids or bases, the fluoro group could undergo substitution reactions, and the methoxy group could be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar sulfonamide, fluoro, and methoxy groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Photodynamic Therapy Applications
- Zinc Phthalocyanine with Benzenesulfonamide Derivatives for PDT : A study by Pişkin, Canpolat, and Öztürk (2020) detailed the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound exhibited promising properties as a photosensitizer for photodynamic therapy, an alternative cancer treatment method, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
- Kynurenine 3-Hydroxylase Inhibitors : Research by Röver et al. (1997) described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors have potential applications in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticancer and Antimicrobial Agents
- Aminothiazole-Paeonol Derivatives as Anticancer Agents : A study by Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives and evaluated their anticancer effects on various cancer cell lines. Some derivatives showed high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting their utility as lead compounds for developing new anticancer agents (Tsai et al., 2016).
Sensing Applications
- Pyrazoline-Based Fluorometric Sensing for Hg2+ : Bozkurt and Gul (2018) explored the use of a non-toxic pyrazoline derivative for selective fluorometric detection of Hg2+ ions. This work demonstrated the compound's potential as a selective fluorometric "turn-off" sensor for Hg2+ detection, highlighting its application in environmental monitoring and safety assessments (Bozkurt & Gul, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-12-14(19-23-17-7-4-10-22-20(17)28-19)5-3-6-16(12)24-29(25,26)13-8-9-18(27-2)15(21)11-13/h3-11,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJORALIZLREWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

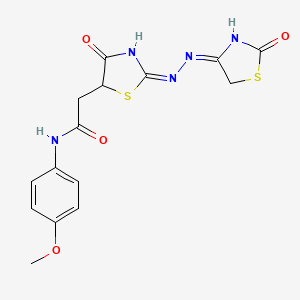
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide hydrochloride](/img/structure/B2750883.png)
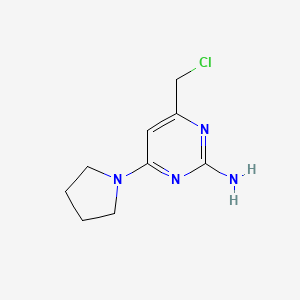
![1-methyl-2-oxo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2750885.png)
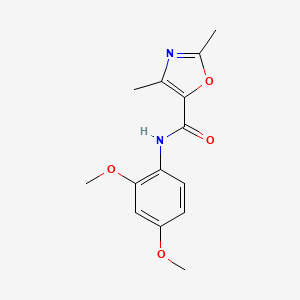
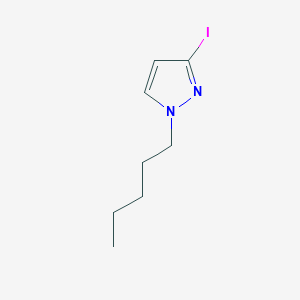
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2750889.png)
![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2750890.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2750891.png)
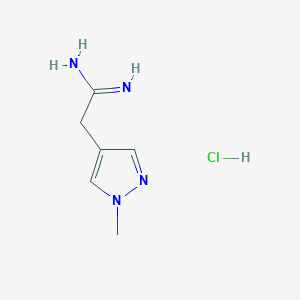
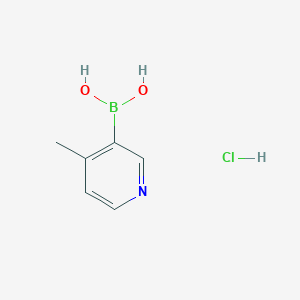
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2750899.png)
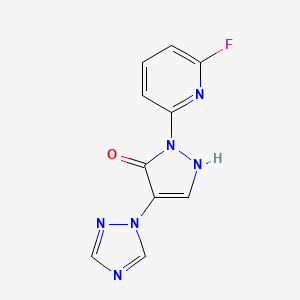
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2750902.png)